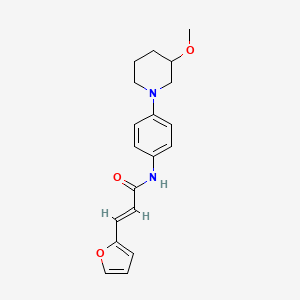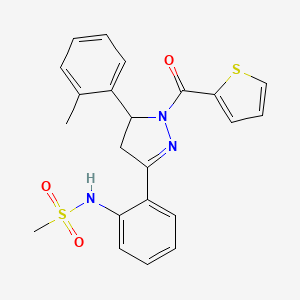
Palosuran hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis del clorhidrato de ACT-058362 implica múltiples pasos, incluida la formación de la estructura central y la funcionalización posteriorEl paso final involucra la formación de la sal de clorhidrato para mejorar la solubilidad y estabilidad del compuesto .
Los métodos de producción industrial para el clorhidrato de ACT-058362 están diseñados para optimizar el rendimiento y la pureza. Estos métodos a menudo implican el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y caracterización .
Análisis De Reacciones Químicas
El clorhidrato de ACT-058362 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede utilizar para introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción se puede utilizar para eliminar grupos funcionales que contienen oxígeno o para reducir dobles enlaces.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El clorhidrato de ACT-058362 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor de urotensina II y su papel en varios procesos fisiológicos.
Biología: Se emplea en ensayos basados en células para investigar los efectos del antagonismo del receptor de urotensina II sobre las funciones celulares.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor de urotensina II.
Mecanismo De Acción
El clorhidrato de ACT-058362 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de urotensina II. Este receptor es un receptor acoplado a proteína G que juega un papel en varios procesos fisiológicos, incluida la vasoconstricción y la regulación del flujo sanguíneo. Al bloquear la unión de la urotensina II a su receptor, el clorhidrato de ACT-058362 inhibe las vías de señalización posteriores, lo que lleva a una reducción de la vasoconstricción y una mejora del flujo sanguíneo .
Comparación Con Compuestos Similares
El clorhidrato de ACT-058362 es único en su alta selectividad y potencia para el receptor de urotensina II. Los compuestos similares incluyen:
SB-710411: Otro antagonista del receptor de urotensina II, pero con menor potencia en comparación con el clorhidrato de ACT-058362.
Estos compuestos comparten un mecanismo de acción común pero difieren en su selectividad, potencia y perfiles farmacocinéticos, lo que hace que el clorhidrato de ACT-058362 sea una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas potenciales .
Propiedades
IUPAC Name |
1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2.ClH/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20;/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRLVUHHXKVQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2630135.png)
![N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride](/img/structure/B2630139.png)


![(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2630142.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2630146.png)
